methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride
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Overview
Description
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride is a chemical compound that belongs to the pyrazolo[1,5-a]pyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with suitable electrophiles, followed by cyclization to form the pyrazolo[1,5-a]pyrazine core. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrazine compounds .
Scientific Research Applications
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(4-methylphenyl)methyl]-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
- Methyl 4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate dihydrochloride
- 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
Uniqueness
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride is unique due to its specific structural features and the presence of the dihydrochloride form, which may enhance its solubility and stability.
Properties
CAS No. |
2742652-28-2 |
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Molecular Formula |
C8H13Cl2N3O2 |
Molecular Weight |
254.1 |
Purity |
95 |
Origin of Product |
United States |
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